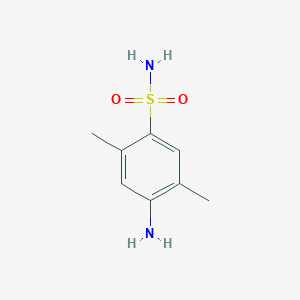

Benzenesulfonamide, 4-amino-2,5-dimethyl-(9CI)

Übersicht

Beschreibung

Benzenesulfonamide, 4-amino-2,5-dimethyl-(9CI) is a compound that has been studied for its potential applications in the medical field . It is a derivative of benzenesulfonamide, a class of compounds known for their anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-amino-2,5-dimethyl-(9CI), involves the inhibition of carbonic anhydrase IX . This process is part of the effort to discover novel antiproliferative agents .Molecular Structure Analysis

The molecular structure of this compound is a derivative of benzenesulfonamide, which is a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effect on carbonic anhydrase IX . This enzyme plays a crucial role in many solid tumors, and its selective inhibition can lead to the development of novel antiproliferative agents .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Benzenesulfonamides, particularly those substituted with certain groups, have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) demonstrated that zinc phthalocyanine substituted with benzenesulfonamide derivatives exhibits properties beneficial for Type II photosensitizers in photodynamic therapy. These properties include high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Recognition Processes

Benzenesulfonamides play a role in molecular recognition processes due to their hydrogen bonding characteristics. König, Möller, Jones, and Ahrens (1995) explored this aspect by studying the dimerization constant of N-tosyl-n-butylamine and the binding constant of its tetrabutylammonium salt to urea. This study highlights the importance of benzenesulfonamides in understanding molecular interactions and recognition (König, Möller, Jones, & Ahrens, 1995).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of benzenesulfonamide compounds has been conducted to understand their chemical properties and potential applications. Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) synthesized two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and conducted a comprehensive analysis of their molecular-electronic structure and kinetic properties. This work provides insights into the chemical behavior and potential applications of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Antimicrobial Activity

Benzenesulfonamides have shown antimicrobial properties in various studies. Ghorab, Soliman, Alsaid, and Askar (2017) reported the synthesis of benzenesulfonamide derivatives and their evaluation against different bacterial and fungal species. The study highlights the potential of these compounds as antimicrobial agents, which could have significant implications in the field of medicine and pharmacology (Ghorab, Soliman, Alsaid, & Askar, 2017).

Corrosion Inhibition

In the field of materials science, benzenesulfonamides have been investigated as corrosion inhibitors. Al-amiery, Shaker, Kadhum, and Takriff (2020) studied the effects of 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide on the corrosion of mild steel in a strong acid environment. The study found that this compound acts as a superior inhibitor for acidic corrosion, providing insights into its potential application in protecting metal surfaces (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act as competitive inhibitors of enzymes, binding to the active site and preventing the substrate from interacting with the enzyme .

Biochemical Pathways

Based on the known targets of sulfonamides, it can be inferred that this compound may impact the carbonic anhydrase and dihydropteroate synthetase pathways .

Result of Action

Based on the general action of sulfonamides, it can be inferred that this compound may lead to a decrease in fluid production and a disruption in folate synthesis .

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

Eigenschaften

IUPAC Name |

4-amino-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMNTLXIZWUHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615909 | |

| Record name | 4-Amino-2,5-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59700-38-8 | |

| Record name | 4-Amino-2,5-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

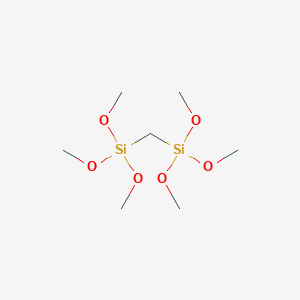

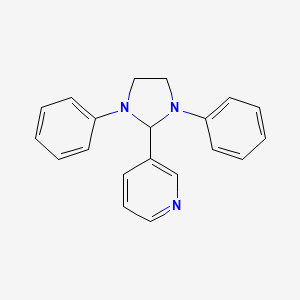

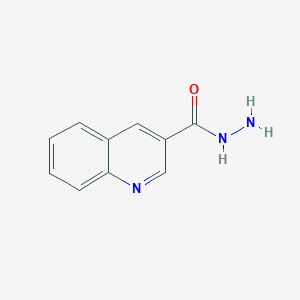

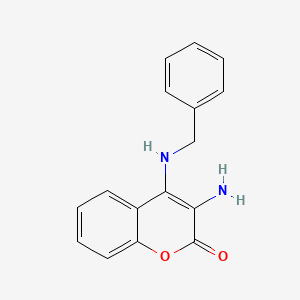

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)

![1-[2-(2-Bromoethoxy)ethoxy]butane](/img/structure/B3054278.png)